molecular formula C14H8F2O4 B1463810 3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261956-34-6

3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid

Cat. No.: B1463810
CAS No.: 1261956-34-6
M. Wt: 278.21 g/mol
InChI Key: OIWAYUCBIWGOAN-UHFFFAOYSA-N
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Description

“3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” is a chemical compound with the molecular formula C14H8F2O4 . It has a molecular weight of 278.21 . This compound can be used as monomers to synthesize MOF materials .


Molecular Structure Analysis

The molecular structure of “3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” consists of two benzene rings linked together by a C-C bond, with two fluorine atoms and two carboxylic acid groups attached .


Physical And Chemical Properties Analysis

“3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid” has a molecular weight of 278.21 and a molecular formula of C14H8F2O4 . It is stored at room temperature .

Biochemical Analysis

Biochemical Properties

3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The fluorine atoms in the compound enhance its binding affinity and specificity towards target biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily driven by the electrostatic and hydrophobic interactions between the fluorine atoms and the active sites of the enzymes .

Cellular Effects

The effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound modulates the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation and apoptosis. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For example, it has been found to inhibit the activity of certain proteases by forming stable complexes with their active sites. This inhibition is facilitated by the strong electrostatic interactions between the fluorine atoms and the charged residues in the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell cycle progression and differentiation .

Dosage Effects in Animal Models

The effects of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and improved metabolic function. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with critical cellular components .

Metabolic Pathways

3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. The compound’s fluorine atoms enhance its affinity for lipid membranes, facilitating its accumulation in lipid-rich compartments. Additionally, it interacts with transport proteins that mediate its uptake and distribution across cellular compartments .

Subcellular Localization

The subcellular localization of 3’,4-Difluoro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The presence of fluorine atoms enhances its targeting to these organelles, facilitating its interaction with mitochondrial and ER-associated proteins .

Properties

IUPAC Name

4-(3-carboxy-4-fluorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWAYUCBIWGOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690931
Record name 3',4-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-34-6
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 3′,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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